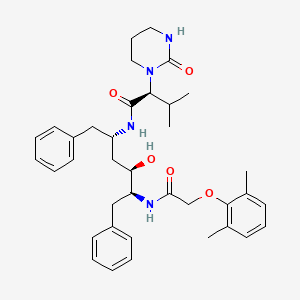
(2S,4R,5S)-Lopinavir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R,5S)-Lopinavir is a chiral compound used primarily as an antiretroviral medication. It is a protease inhibitor that is commonly used in combination with other medications to treat and manage human immunodeficiency virus (HIV) infection. The compound is known for its ability to inhibit the protease enzyme, which is crucial for the replication of the virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R,5S)-Lopinavir involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of the chiral building blocks, followed by a series of protection and deprotection steps, and finally, the coupling of these intermediates under specific reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4R,5S)-Lopinavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituents being introduced, but typical reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
(2S,4R,5S)-Lopinavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chiral synthesis and reaction mechanisms.
Biology: Investigated for its effects on various biological pathways and its potential use in treating other viral infections.
Medicine: Primarily used in the treatment of HIV, but also explored for its potential in treating other diseases such as cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (2S,4R,5S)-Lopinavir involves the inhibition of the HIV protease enzyme. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, which is essential for the maturation and replication of the virus. This inhibition disrupts the viral life cycle and reduces the viral load in patients.
Comparaison Avec Des Composés Similaires
Ritonavir: Another protease inhibitor used in combination with (2S,4R,5S)-Lopinavir to enhance its efficacy.
Saquinavir: A protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Indinavir: Another protease inhibitor used in the treatment of HIV.
Uniqueness: this compound is unique due to its specific chiral configuration, which contributes to its high binding affinity and selectivity for the HIV protease enzyme. Its combination with ritonavir enhances its bioavailability and therapeutic efficacy, making it a crucial component in antiretroviral therapy.
Propriétés
Formule moléculaire |
C37H48N4O5 |
|---|---|
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S,4R,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32+,34-/m0/s1 |
Clé InChI |
KJHKTHWMRKYKJE-SGLIHVKSSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















